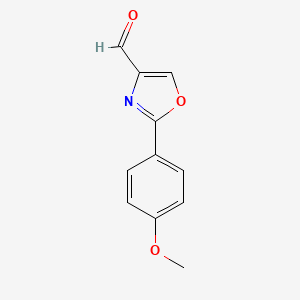

2-(4-Methoxyphenyl)oxazole-4-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)-1,3-oxazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-14-10-4-2-8(3-5-10)11-12-9(6-13)7-15-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYLDSHNTRKBMCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=CO2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10651224 | |

| Record name | 2-(4-Methoxyphenyl)-1,3-oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154136-90-0 | |

| Record name | 2-(4-Methoxyphenyl)-1,3-oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 2-(4-Methoxyphenyl)oxazole-4-carbaldehyde

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Methoxyphenyl)oxazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The oxazole scaffold is a privileged structure in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, antibacterial, and anticancer activities.[1] The presence of a reactive carbaldehyde function at the 4-position of the oxazole ring makes this molecule a versatile intermediate for the synthesis of more complex derivatives. This guide details plausible synthetic routes, including the Vilsmeier-Haack formylation and the oxidation of a precursor alcohol, providing step-by-step protocols. Furthermore, it outlines the analytical techniques for the comprehensive characterization of the title compound, with predicted spectroscopic data based on analogous structures.

Introduction: The Significance of the Oxazole Moiety

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. This structural motif is a key component in a vast array of natural products and pharmacologically active molecules.[1][2] The unique electronic properties of the oxazole ring allow it to participate in various non-covalent interactions with biological macromolecules, such as enzymes and receptors, making it a valuable scaffold in drug discovery.[2] The wide-ranging biological activities attributed to oxazole derivatives underscore their importance in medicinal chemistry.[1][3]

The target molecule, this compound (CAS No. 154136-90-0[4][5][6]), combines the stable 2-aryloxazole core with a synthetically versatile aldehyde group. This aldehyde functionality serves as a chemical handle for a variety of transformations, including reductive amination, Wittig reactions, and condensations, enabling the generation of diverse chemical libraries for biological screening.

Molecular Structure:

-

Chemical Name: this compound

Synthetic Methodologies

The synthesis of this compound can be approached through several established synthetic strategies for oxazole formation and functionalization. This section details two logical and field-proven synthetic routes.

Route 1: Vilsmeier-Haack Formylation of 2-(4-Methoxyphenyl)oxazole

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[7][8][9][10] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[8] The C4 position of the oxazole ring is susceptible to electrophilic substitution, making this a direct and efficient approach.[11]

Workflow for Vilsmeier-Haack Formylation:

Caption: Vilsmeier-Haack reaction workflow for the synthesis of the target compound.

Experimental Protocol:

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 4 equivalents) to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

-

Reaction with Oxazole: Dissolve the starting material, 2-(4-methoxyphenyl)oxazole (1 equivalent), in a minimal amount of dry DMF and add it dropwise to the freshly prepared Vilsmeier reagent.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice with stirring.

-

Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Route 2: Oxidation of (2-(4-Methoxyphenyl)oxazol-4-yl)methanol

An alternative strategy involves the synthesis of the corresponding alcohol, (2-(4-methoxyphenyl)oxazol-4-yl)methanol, followed by its oxidation to the aldehyde. The precursor alcohol can be synthesized from serine methyl ester and 4-methoxybenzoyl chloride, followed by reduction of the resulting ester.

Workflow for Oxidation of Precursor Alcohol:

Caption: Synthesis via oxidation of the corresponding oxazole-4-methanol.

Experimental Protocol:

-

Alcohol Synthesis: The precursor, (2-(4-methoxyphenyl)oxazol-4-yl)methanol, can be prepared via the reduction of the corresponding ester, methyl 2-(4-methoxyphenyl)oxazole-4-carboxylate, using a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).

-

Oxidation Setup: In a round-bottom flask, dissolve the precursor alcohol (1 equivalent) in a suitable dry solvent like dichloromethane (DCM).

-

Addition of Oxidant: Add a mild oxidizing agent such as pyridinium chlorochromate (PCC, 1.5 equivalents) or activated manganese dioxide (MnO₂, 5-10 equivalents) in portions to the solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature and monitor its progress by TLC until the starting material is consumed (typically 2-6 hours).

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite or silica gel to remove the oxidant and its byproducts. Wash the filter cake with additional DCM.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude aldehyde can be purified by column chromatography on silica gel.

Characterization and Data Presentation

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following section outlines the expected analytical data.

Spectroscopic Data

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | δ ~9.9 ppm (s, 1H, CHO), δ ~8.3 ppm (s, 1H, oxazole H-5), δ ~7.9 ppm (d, 2H, Ar-H ortho to oxazole), δ ~7.0 ppm (d, 2H, Ar-H meta to oxazole), δ ~3.9 ppm (s, 3H, OCH₃) |

| ¹³C NMR | δ ~185 ppm (CHO), δ ~163 ppm (Oxazole C-2), δ ~160 ppm (Ar C-OCH₃), δ ~145 ppm (Oxazole C-5), δ ~138 ppm (Oxazole C-4), δ ~129 ppm (Ar CH), δ ~120 ppm (Ar C-ipso), δ ~114 ppm (Ar CH), δ ~55 ppm (OCH₃) |

| FT-IR (cm⁻¹) | ~2820 & ~2720 (C-H stretch of aldehyde), ~1690 (C=O stretch of aldehyde), ~1610 (C=N stretch of oxazole), ~1500 (Aromatic C=C stretch), ~1250 (Asymmetric C-O-C stretch of ether), ~1170 (Symmetric C-O-C stretch of ether) |

| Mass Spec (m/z) | Expected [M]+ at 203.06, with significant fragments corresponding to the loss of CO, CHO, and cleavage of the oxazole ring. |

Note: These are predicted values and may vary from experimental results.

Chromatographic and Physical Data

Table 2: Physicochemical Properties

| Property | Value | Reference/Method |

| Appearance | Expected to be a solid at room temperature | General observation for similar compounds |

| Melting Point | Not reported, requires experimental determination | DSC or Melting Point Apparatus |

| Solubility | Soluble in common organic solvents (DCM, Ethyl Acetate, Acetone) | Based on predicted polarity |

| TLC (Rf) | Dependent on the eluent system (e.g., Hexane:Ethyl Acetate) | Experimental determination |

Applications and Future Perspectives

The this compound scaffold is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The aldehyde functionality allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) in various drug discovery programs.

Future research could focus on:

-

The development of novel derivatives for screening against a range of biological targets.

-

The use of this intermediate in the synthesis of fluorescent probes and materials with interesting photophysical properties.

-

The optimization of the synthetic routes to improve yields and reduce environmental impact, potentially through the application of green chemistry principles.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. By detailing plausible and efficient synthetic routes, along with predicted characterization data, this document serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development. The versatile nature of this compound makes it a promising starting point for the discovery of new chemical entities with significant biological and material applications.

References

-

Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline. (n.d.). Pharmaguideline. Retrieved January 16, 2026, from [Link]

-

Electronic Supplementary Information for Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N-N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

-

Vilsmeier-Haack Reaction. (n.d.). Retrieved January 16, 2026, from [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). (n.d.). Human Metabolome Database. Retrieved January 16, 2026, from [Link]

-

2-(4-Methoxyphenyl)oxazole. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0220981). (n.d.). NP-MRD. Retrieved January 16, 2026, from [Link]

-

13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). (n.d.). Human Metabolome Database. Retrieved January 16, 2026, from [Link]

-

Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9. [Link]

-

Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved January 16, 2026, from [Link]

-

Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

-

3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

-

Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. ResearchGate. [Link]

-

A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

-

FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. (n.d.). Retrieved January 16, 2026, from [Link]

-

Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved January 16, 2026, from [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020, March 31). PMC. Retrieved January 16, 2026, from [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020, March 31). MDPI. Retrieved January 16, 2026, from [Link]

-

(PDF) Reactions of 2-Aryl-4-arylidene-4H-oxazol-5-ones with 3-Amino-1,2,4-triazole, 5-Aminotetrazole, and 2-Aminobenzimidazole. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. (n.d.). Retrieved January 16, 2026, from [Link]

-

(PDF) Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. (2025, August 6). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α-Ketoic Acids by Photoredox Catalysis. (2025, August 7). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. (n.d.). IKU Institutional Repository - İstanbul Kültür Üniversitesi. Retrieved January 16, 2026, from [Link]

-

C13H13NO4|Cas number 78979-61-0|Ethyl 2-(4-Methoxyphenyl)-oxazole-4-carboxylate. (2025, November 21). Retrieved January 16, 2026, from [Link]

-

3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2024, March 1). ResearchGate. Retrieved January 16, 2026, from [Link]

-

1 H NMR spectra of 2-(4-methoxyphenyl)-4,5-diphenyl-1H- imidazole (4b)... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

(PDF) An Unusual Oxidation of Thiazol-2-ylmethanol in Hydrolytic Conditions. (2025, August 5). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Original Research J. Synth. Chem. One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. (2023, October 17). Journal of Synthetic Chemistry. Retrieved January 16, 2026, from [Link]

-

(PDF) Iodine-Methanol-promoted Oxidation of 2-Aryl-1,2,3,4-tetrahydro-4-quinolones to 2-Aryl-4-methoxyquinolines. (2025, August 7). ResearchGate. Retrieved January 16, 2026, from [Link]

-

2-((4-Methoxyphenyl)methoxy)acetaldehyde. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

Simple and Effective Synthesis of Methoxy-Dimethylbenzene From Electrochemical Oxidation of P-Xylene in Methanol Solvent Catalyzed by SO(4)(2-)/ZrO(2)-M(x)O(y). (2009, March 15). PubMed. Retrieved January 16, 2026, from [Link]

-

(PDF) Iodine–Methanol-promoted Oxidation of 2Aryl1,2,3,4-tetrahydro-4-quinolones to 2Aryl4-methoxyquinolines. (2025, August 5). ResearchGate. Retrieved January 16, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. jsynthchem.com [jsynthchem.com]

- 3. 2-((4-Methoxyphenyl)methoxy)acetaldehyde | C10H12O3 | CID 10219677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(4-METHOXY-PHENYL)-OXAZOLE-4-CARBALDEHYDE | 154136-90-0 [chemicalbook.com]

- 5. 2-(4-METHOXY-PHENYL)-OXAZOLE-4-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. jk-sci.com [jk-sci.com]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. ijpcbs.com [ijpcbs.com]

- 11. rsc.org [rsc.org]

- 12. pubs.vensel.org [pubs.vensel.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(4-Methoxyphenyl)oxazole-4-carbaldehyde: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 2-(4-Methoxyphenyl)oxazole-4-carbaldehyde, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its chemical architecture, synthesis, physicochemical and spectroscopic properties, and explore its potential as a scaffold for novel therapeutics. This document is intended to serve as a valuable resource for scientists engaged in the design and synthesis of new chemical entities.

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities.[1] The inherent electronic properties and the ability of the oxazole core to participate in various non-covalent interactions make it an attractive building block for the design of enzyme inhibitors and receptor modulators.

Derivatives of oxazole have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1] The substitution pattern on the oxazole ring plays a pivotal role in determining the specific biological activity and potency of these compounds. The subject of this guide, this compound, combines the oxazole core with a methoxy-substituted phenyl ring and a reactive carbaldehyde group, making it a versatile intermediate for the synthesis of more complex and potentially bioactive molecules.

Chemical Structure and Properties

The fundamental characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₃ | [2] |

| Molecular Weight | 203.19 g/mol | [2] |

| CAS Number | 154136-90-0 | [2] |

| Predicted Boiling Point | 362.5 ± 48.0 °C | [3] |

| Predicted Density | 1.25 ± 0.1 g/cm³ | [3] |

| Predicted pKa | -0.95 ± 0.10 | [3] |

Note: Some physicochemical properties are predicted and should be confirmed experimentally.

The structure of this compound features a planar oxazole ring, which contributes to its aromatic character. The 4-methoxyphenyl group at the 2-position is an electron-donating group, which can influence the reactivity of the oxazole ring. The carbaldehyde group at the 4-position is a key functional handle that allows for a wide range of chemical transformations, making this compound a valuable synthetic intermediate.

Synthesis of this compound

The synthesis of this compound has been reported in the literature, with a notable multi-step synthesis starting from 4-methoxybenzoic acid.[4] This synthetic route highlights a common strategy for the construction of 2,4-disubstituted oxazoles.

Synthetic Pathway Overview

The synthesis proceeds through the formation of an α-azido ketone intermediate, which then undergoes a cyclization reaction to form the oxazole ring. This method is a variation of established oxazole syntheses and provides a reliable route to the target compound.

Caption: Synthetic pathway for this compound.

Experimental Protocol (Exemplary)

While the full experimental details from the primary literature require direct consultation, a representative protocol based on the reported transformations is outlined below. This protocol is for illustrative purposes and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 2-Azido-1-(4-methoxyphenyl)ethanone

-

To a solution of 2-bromo-4'-methoxyacetophenone in N,N-dimethylformamide (DMF), add sodium azide (NaN₃).

-

Stir the reaction mixture at a controlled temperature (e.g., 10-15 °C) for a specified duration (e.g., 30 minutes).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-azido ketone.

Causality: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction between the α-bromo ketone and sodium azide. The controlled temperature is crucial to prevent side reactions and ensure the stability of the azide intermediate.

Step 2: Synthesis of this compound

-

In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) to DMF at a low temperature.

-

Add the crude 2-azido-1-(4-methoxyphenyl)ethanone to the freshly prepared Vilsmeier reagent.

-

Allow the reaction to proceed at a controlled temperature range (e.g., 10-95 °C).

-

Monitor the formation of the oxazole product by TLC.

-

After the reaction is complete, carefully quench the reaction mixture with ice-water and neutralize with a base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent, wash, dry, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Causality: The Vilsmeier reagent (a source of electrophilic iminium species) reacts with the enol or enolate form of the ketone, and the azide facilitates the cyclization and subsequent formylation to yield the desired oxazole-4-carbaldehyde.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenyl group, the oxazole ring proton, the aldehyde proton, and the methoxy group protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet |

| Oxazole H-5 | 8.0 - 8.5 | Singlet |

| Phenyl (ortho to oxazole) | 7.8 - 8.1 | Doublet |

| Phenyl (meta to oxazole) | 6.9 - 7.2 | Doublet |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would be expected to show distinct signals for the carbonyl carbon of the aldehyde, the carbons of the oxazole and phenyl rings, and the methoxy carbon.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 185 - 195 |

| Oxazole C-2 | 160 - 165 |

| Oxazole C-4 | 150 - 155 |

| Oxazole C-5 | 125 - 130 |

| Phenyl C-ipso (attached to oxazole) | 120 - 125 |

| Phenyl C-para (attached to -OCH₃) | 160 - 165 |

| Phenyl C-ortho | 128 - 132 |

| Phenyl C-meta | 114 - 118 |

| Methoxy (-OCH₃) | 55 - 60 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum should exhibit characteristic absorption bands for the aldehyde C=O stretch, the aromatic C=C and C-H stretches, and the C-O-C stretch of the ether.

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| Aldehyde C=O Stretch | 1680 - 1710 |

| Aromatic C=C Stretch | 1500 - 1600 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C-O-C Stretch (Ether) | 1240 - 1260 |

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (203.19). Fragmentation patterns would likely involve the loss of the aldehyde group (CHO), the methoxy group (CH₃O), and cleavage of the oxazole ring.

Applications in Drug Development

The this compound scaffold is a promising starting point for the development of new therapeutic agents due to the known biological activities of the oxazole class of compounds. The aldehyde functionality serves as a versatile handle for the introduction of diverse chemical moieties, allowing for the generation of large libraries of derivatives for biological screening.

Potential as an Anticancer Agent

Numerous studies have highlighted the anticancer potential of oxazole derivatives.[5] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of kinases, tubulin polymerization, and the induction of apoptosis. The 2-aryl-oxazole motif, as present in the title compound, is a common feature in many reported anticancer agents. Further derivatization of the aldehyde group could lead to compounds with enhanced potency and selectivity against various cancer cell lines.

Potential as an Antimicrobial Agent

The oxazole nucleus is also a key component of several antimicrobial agents.[6] The development of new antibiotics is a critical area of research due to the rise of drug-resistant pathogens. The this compound core can be elaborated to synthesize novel compounds with potential activity against a range of bacterial and fungal strains.

Workflow for Derivative Synthesis and Screening

Caption: A generalized workflow for the development of new drug candidates.

Conclusion

This compound is a valuable heterocyclic building block with significant potential for applications in drug discovery and development. Its straightforward synthesis and the presence of a reactive aldehyde group make it an ideal starting material for the creation of diverse chemical libraries. The established anticancer and antimicrobial activities of the broader oxazole class provide a strong rationale for the further investigation of derivatives of this compound as potential therapeutic agents. Future research should focus on the synthesis and biological evaluation of a wide range of derivatives to fully explore the therapeutic potential of this promising scaffold.

References

- Current time information in Pune, IN. Google Search. Accessed January 16, 2026.

- Shah, Shailesh R.; Navathe, Sudhanva S.; Dikundwar, Amol G.; Guru Row, Tayur N.; Vasella, Andrea T.European Journal of Organic Chemistry, 2013, 2, 264-267.

- 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid. Sigma-Aldrich. Accessed January 16, 2026.

- Murtuja, S.; Jayaprakash, V.; Sinha, B. N. Synthesis, Crystal Structure, and Hirschfeld Surface Analysis of Novel Ethyl 5-Bromo-2-(4-Methoxyphenyl)

- 5-methoxy-2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid. ChemSynthesis. Accessed January 16, 2026.

- Bai, G.; Lan, X.; Liu, X.; Liu, C.; Shi, L.; Chen, Q.; Chen, G. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 2014.

- Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds.

- Kakkar, S.; Narasimhan, B.

- Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds.Biointerface Research in Applied Chemistry, 2020.

- 2-(4-METHOXY-PHENYL)-OXAZOLE-4-CARBALDEHYDE. ChemicalBook. Accessed January 16, 2026.

- a brief review on antimicrobial activity of oxazole derivatives.Indo American Journal of Pharmaceutical Sciences, 2022.

- Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners.Molecules, 2013, 18(10), 12558-12575.

-

Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[7]-thiazepin-3(2H)-one. Molecules, 2002 , 7(5), 434-441.

- 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole.Acta Crystallographica Section E, 2008, 64(1), o61.

- 2-(4-METHOXY-PHENYL)-OXAZOLE-4-CARBALDEHYDE. ChemicalBook. Accessed January 16, 2026.

- Oxazole-Based Compounds As Anticancer Agents.Anti-Cancer Agents in Medicinal Chemistry, 2019, 19(14), 1696-1711.

- 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).

- Pilyo, S. G.; Kozachenko, O. P.; Zhirnov, V. V.; et al. Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates.

- This compound. BLDpharm. Accessed January 16, 2026.

- 2-(4-METHOXY-PHENYL)-OXAZOLE-4-CARBALDEHYDE Product Description. ChemicalBook. Accessed January 16, 2026.

- Nikolaenkova, E. B.; Os'kina, I. A.; Savel'ev, V. A.; et al. Synthesis of 4-(4-methoxyphenyl)-2,6-dinitrobenzaldehyde. Russian Journal of Organic Chemistry, 2013, 49(7), 1089-1091.

- 1H NMR spectra of 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole (4b)...

- Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds.Molecules, 2021, 26(5), 1396.

- Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Tre

- Grady, A. The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Formal Report, 2023.

- Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles.Molecules, 2023, 28(6), 2568.

- Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)

- Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evalu

- 4-Oxazolecarboxaldehyde. Sigma-Aldrich. Accessed January 16, 2026.

Sources

- 1. cbijournal.com [cbijournal.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 2-(4-METHOXY-PHENYL)-OXAZOLE-4-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. iajps.com [iajps.com]

- 7. chemsynthesis.com [chemsynthesis.com]

An In-Depth Technical Guide to the Discovery and Synthetic Evolution of Oxazole-4-Carbaldehydes

Abstract: The oxazole-4-carbaldehyde scaffold is a cornerstone in modern medicinal chemistry and materials science, serving as a versatile synthetic intermediate for a vast array of complex molecules. This technical guide provides a comprehensive exploration of the historical discovery and synthetic evolution of this crucial heterocyclic building block. We delve into the foundational cyclization strategies that first enabled access to the oxazole nucleus, trace the development of regioselective methodologies that paved the way for specific C4-functionalization, and discuss modern, efficient protocols. By explaining the causality behind key experimental choices and providing detailed procedural insights, this guide offers researchers, scientists, and drug development professionals a deep, field-proven understanding of the chemistry of oxazole-4-carbaldehydes, from their historical roots to their contemporary applications.

The Oxazole Nucleus: A Privileged Scaffold in Chemistry

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom at positions 1 and 3, respectively.[1][2] This arrangement imparts a unique electronic character, combining the properties of the electron-rich furan with the electron-deficient pyridine.[1] This π-excessive yet weakly basic nature makes the oxazole ring a frequent constituent of natural products, pharmaceuticals, and functional materials.[3][4]

The introduction of a carbaldehyde (formyl) group at the C4 position dramatically enhances the synthetic utility of the oxazole core. This aldehyde serves as a versatile electrophilic handle, enabling a wide range of subsequent chemical transformations, including:

-

Oxidation to a carboxylic acid.

-

Reductive amination to form amines.

-

Wittig and Horner-Wadsworth-Emmons reactions to generate alkenes.

-

Nucleophilic additions to create secondary alcohols.

This synthetic versatility is paramount in drug discovery, where the ability to rapidly generate diverse molecular libraries around a core scaffold is essential for structure-activity relationship (SAR) studies.[5]

Foundational Syntheses: Forging the Oxazole Ring

The journey to oxazole-4-carbaldehyde began with the development of methods to construct the parent oxazole ring. While the first synthesis of an oxazole-containing compound was reported by Nikolay Zinin in the 1840s, it was the systematic methods developed in the late 19th and early 20th centuries that truly opened the door to this class of heterocycles.[6]

The Fischer Oxazole Synthesis (1896)

Discovered by Emil Fischer in 1896, this was one of the first robust methods for synthesizing 2,5-disubstituted oxazoles.[6][7][8] The reaction proceeds via the acid-catalyzed condensation of a cyanohydrin with an aldehyde.

Causality and Mechanistic Insight: The reaction is initiated by the protonation of the cyanohydrin's nitrile group in the presence of anhydrous acid (typically gaseous HCl), making it susceptible to nucleophilic attack.[7] This forms an iminochloride intermediate. The aldehyde's carbonyl oxygen then attacks this intermediate, leading to a cyclization and subsequent dehydration to yield the aromatic oxazole ring. The anhydrous conditions are critical to prevent hydrolysis of the intermediates.

Experimental Protocol: Fischer Oxazole Synthesis of 2,5-Diphenyloxazole [7]

-

Preparation of Intermediate: Dissolve mandelonitrile (1 equivalent) and benzaldehyde (1 equivalent) in anhydrous diethyl ether.

-

Acid Catalysis: Bubble dry hydrogen chloride gas through the solution while maintaining cooling in an ice bath.

-

Precipitation: The product, 2,5-diphenyloxazole hydrochloride, precipitates from the solution.

-

Isolation: Collect the precipitate by filtration.

-

Neutralization: Convert the hydrochloride salt to the free base by treating it with a weak base, such as sodium bicarbonate solution, or by boiling with ethanol.

Caption: Workflow of the Fischer Oxazole Synthesis.

The Robinson-Gabriel Synthesis (1910)

Independently developed by Sir Robert Robinson and Siegmund Gabriel, this method involves the cyclodehydration of 2-acylamino ketones.[3][9] It has proven to be a highly versatile and widely used method for preparing 2,4,5-trisubstituted oxazoles.

Causality and Mechanistic Insight: The reaction relies on a strong dehydrating agent (e.g., H₂SO₄, POCl₃) to promote an intramolecular cyclization.[9] The amide oxygen of the 2-acylamino ketone acts as a nucleophile, attacking the ketone's carbonyl carbon. The resulting intermediate then eliminates a molecule of water to form the stable aromatic oxazole ring. The choice of dehydrating agent can influence reaction rates and yields.

Experimental Protocol: Robinson-Gabriel Synthesis [9]

-

Reactant Setup: Place the 2-acylamino ketone (1 equivalent) in a round-bottom flask.

-

Dehydrating Agent: Add concentrated sulfuric acid (or phosphorus oxychloride) dropwise while cooling the flask in an ice bath.

-

Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quenching: Carefully pour the reaction mixture over crushed ice.

-

Neutralization & Extraction: Neutralize the aqueous solution with a base (e.g., NaOH) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic layer, evaporate the solvent, and purify the resulting oxazole product by chromatography or crystallization.

Caption: Workflow of the Robinson-Gabriel Synthesis.

| Method | Precursors | Substitution Pattern | Key Reagent | Primary Advantage |

| Fischer Synthesis | Cyanohydrin, Aldehyde | 2,5-Disubstituted | Anhydrous HCl | One of the earliest methods.[7] |

| Robinson-Gabriel | 2-Acylamino Ketone | 2,4,5-Trisubstituted | H₂SO₄, POCl₃ | High versatility and substrate scope.[9] |

| Bredereck Reaction | α-Haloketone, Amide | 2,4-Disubstituted | Formamide | Efficient and economical process.[2][8] |

| Table 1: Comparison of Classical Oxazole Synthesis Methodologies. |

The Path to C4-Functionalization

While classical methods were excellent for building the oxazole core, they offered limited control for specifically introducing a formyl group at the C4 position. The development of new strategies was necessary to unlock the full potential of oxazole-4-carbaldehydes.

The Van Leusen Reaction (1972): A Regiocontrolled Breakthrough

The discovery of the Van Leusen oxazole synthesis in 1972 was a landmark achievement.[10] This reaction utilizes tosylmethyl isocyanide (TosMIC) as a C2-N synthon, which reacts with an aldehyde in the presence of a base (like K₂CO₃) to form 5-substituted oxazoles.[8][10]

Causality and Mechanistic Insight: The reaction proceeds via a base-mediated deprotonation of the active methylene group in TosMIC.[10] The resulting anion attacks the aldehyde carbonyl. A subsequent intramolecular cyclization (nucleophilic attack by the alkoxide onto the isocyanide carbon) forms an oxazoline intermediate. The key final step is the base-promoted elimination of toluenesulfinic acid (TosH), which aromatizes the ring to the 5-substituted oxazole.[10] Crucially, this method leaves the C4 position unsubstituted and available for subsequent functionalization.

Experimental Protocol: Van Leusen Synthesis of a 5-Substituted Oxazole [10]

-

Reactant Setup: To a solution of an aldehyde (1 equivalent) in a suitable solvent (e.g., methanol, DME), add tosylmethyl isocyanide (TosMIC, 1 equivalent).

-

Base Addition: Add potassium carbonate (K₂CO₃, 1.5-2 equivalents) to the mixture.

-

Reaction: Heat the reaction mixture to reflux and monitor by TLC until the starting materials are consumed.

-

Workup: Cool the reaction, filter off the solids, and evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product by silica gel chromatography to yield the pure 5-substituted oxazole.

Caption: Workflow of the Van Leusen Oxazole Synthesis.

Direct Formylation: The Vilsmeier-Haack Approach

With a reliable method to synthesize oxazoles with an unsubstituted C4 position, the next logical step was direct formylation. The Vilsmeier-Haack reaction is a classic and effective method for introducing a formyl group onto electron-rich aromatic and heterocyclic rings.

Causality and Mechanistic Insight: The reaction employs the Vilsmeier reagent, an electrophilic iminium cation (typically [ClCH=N(CH₃)₂]⁺), generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The electron-rich C4 position of the oxazole ring acts as a nucleophile, attacking the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate during aqueous workup yields the desired oxazole-4-carbaldehyde. The regioselectivity for C4 over C2 or C5 is dictated by the electronic properties and steric environment of the specific oxazole substrate.[9]

Experimental Protocol: Vilsmeier-Haack Formylation of an Oxazole

-

Vilsmeier Reagent Formation: In a flask under an inert atmosphere (N₂), cool N,N-dimethylformamide (DMF, solvent and reagent) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise, keeping the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.

-

Substrate Addition: Add a solution of the C4-unsubstituted oxazole (1 equivalent) in DMF to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature or heat gently (e.g., 40-60 °C) for several hours until the reaction is complete (monitored by TLC).

-

Hydrolysis: Cool the reaction mixture and carefully pour it into a beaker of ice water containing sodium acetate or sodium hydroxide to neutralize the acid and hydrolyze the intermediate.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography to afford the oxazole-4-carbaldehyde.

Modern Synthetic Strategies

The field continues to evolve, with modern chemistry providing even more sophisticated tools for the synthesis of oxazole-4-carbaldehydes and their derivatives. These methods often offer improved yields, milder conditions, and greater functional group tolerance.

-

Transition Metal Catalysis: Palladium- and copper-catalyzed reactions, such as direct arylations and one-pot Suzuki-Miyaura couplings, have been developed to create highly substituted oxazoles with precision.[1][8]

-

Green Chemistry Approaches: To minimize environmental impact, methods utilizing microwave irradiation, ionic liquids, and solid-phase synthesis have been successfully implemented.[2][8][11] These techniques often lead to shorter reaction times and cleaner product profiles.

-

Flow Chemistry: Continuous flow synthesis offers enhanced safety, scalability, and reproducibility for the preparation of oxazole intermediates, making it an attractive platform for industrial-scale production.

Conclusion and Future Outlook

The history of oxazole-4-carbaldehydes is a compelling narrative of chemical innovation. From the foundational cyclization reactions of Fischer and Robinson-Gabriel that first defined the landscape, to the regioselective breakthrough of the Van Leusen synthesis, and finally to the direct functionalization enabled by reactions like the Vilsmeier-Haack, the synthetic toolkit has grown remarkably. Today, armed with modern catalytic and green chemistry approaches, chemists can access this invaluable building block with unprecedented efficiency.

As a versatile intermediate, oxazole-4-carbaldehyde will continue to play a pivotal role in the future of drug discovery and materials science. Its ability to serve as a launchpad for diverse molecular architectures ensures its enduring relevance in the ongoing quest for novel therapeutics and functional materials.[5][12]

References

-

Fischer, E. (1896). Neue Synthese von Oxazolderivaten. Berichte der deutschen chemischen Gesellschaft, 29(1), 205-214. Available at: [Link]

-

van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A novel and convenient synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide. Tetrahedron Letters, 13(23), 2369-2372. Available at: [Link]

-

Palmer, D. C., & Venkatraman, S. (2003). Synthesis and Reactions of Oxazoles. Comprehensive Organic Functional Group Transformations II. Available at: [Link]

-

Slideshare. (n.d.). Oxazole. Available at: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Available at: [Link]

-

Pundir, R., & Sharma, P. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics, 12(5), 205-216. Available at: [Link]

-

Joshi, S., et al. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 274-287. Available at: [Link]

-

Dr. Venkatesh P. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare. Available at: [Link]

-

Joshi, S., et al. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

-

Biswas, T. (2022, January 15). Oxazole Synthesis by four Name Reactions. YouTube. Available at: [Link]

-

Gouda, M. A., et al. (2014). 5-Chloropyrazole-4-carboxaldehydes as Synthon in Heterocyclic Synthesis. Mini-Reviews in Organic Chemistry, 11(3). Available at: [Link]

-

Joshi, S., et al. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. ResearchGate. Available at: [Link]

-

Priyanka, et al. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research. Available at: [Link]

-

Kamal, A., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1838-1864. Available at: [Link]

-

Slideshare. (n.d.). Medicinal Applications of 1,3-Oxazole Derivatives.pptx. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. ijpsonline.com [ijpsonline.com]

- 3. researchgate.net [researchgate.net]

- 4. ijmpr.in [ijmpr.in]

- 5. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]

- 8. ijpsonline.com [ijpsonline.com]

- 9. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 10. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Medicinal Applications of 1,3-Oxazole Derivatives.pptx [slideshare.net]

Preliminary Biological Screening of 2-(4-Methoxyphenyl)oxazole-4-carbaldehyde: A Technical Guide

Abstract

This technical guide provides a comprehensive framework for the preliminary in vitro biological screening of the novel synthetic compound, 2-(4-Methoxyphenyl)oxazole-4-carbaldehyde. The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and antioxidant effects.[1][2][3] The presence of a 4-methoxyphenyl substituent suggests potential for antioxidant activity through radical scavenging mechanisms.[4][5][6] This document outlines a logical, tiered screening cascade designed to efficiently assess the cytotoxic, antimicrobial, and antioxidant potential of this compound. The protocols provided are detailed and self-validating, intended for researchers, scientists, and drug development professionals seeking to characterize novel chemical entities.

Introduction: The Rationale for Screening this compound

The 1,3-oxazole ring is a five-membered heterocyclic motif that is a constituent of numerous natural products and clinically used drugs.[1] Its derivatives are known to interact with various biological targets, leading to a broad spectrum of activities. Notably, oxazole-containing compounds have been investigated as potent anticancer agents that can induce apoptosis by inhibiting targets such as STAT3 and tubulin.[7][8][9] Furthermore, the oxazole nucleus is a key component in the development of new antimicrobial agents, which are urgently needed to combat the rise of multi-drug resistant pathogens.[2][3][10]

The subject of this guide, this compound, possesses two key structural features that warrant biological investigation: the oxazole core and a 4-methoxyphenyl group. The latter is a phenolic ether, and phenolic compounds are well-established antioxidants that can neutralize free radicals through hydrogen atom or single-electron transfer mechanisms.[4][5][11] This dual-feature structure suggests that the compound may exhibit a range of biological effects.

A preliminary biological screening is therefore a critical first step to identify and quantify the potential therapeutic activities of this novel molecule. The screening cascade proposed herein is designed to be cost-effective and informative, providing a foundational dataset to guide further, more specialized investigations. The workflow will proceed through three primary assays:

-

Cytotoxicity Screening: To determine the compound's toxicity profile against mammalian cells and identify a safe concentration range for subsequent assays.

-

Antimicrobial Susceptibility Testing: To assess its potential as an antibacterial agent against a panel of representative Gram-positive and Gram-negative bacteria.

-

Antioxidant Capacity Assay: To quantify its ability to scavenge free radicals, a key indicator of potential for mitigating oxidative stress-related pathologies.

This tiered approach ensures that the most fundamental characteristic—cytotoxicity—is evaluated first, followed by screens for specific biological activities.

Experimental Workflows and Protocols

This section provides detailed, step-by-step protocols for the preliminary biological screening of this compound. The methodologies are based on established and widely accepted standards in the field.

General Experimental Workflow

The overall screening process follows a logical progression from assessing general toxicity to evaluating specific biological activities. This ensures that the data from each stage informs the next.

Caption: High-level experimental workflow for the preliminary screening of the title compound.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to insoluble purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable cells.[13]

Materials:

-

Human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HeLa or MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile microplates

-

Multi-channel pipette

-

Microplate spectrophotometer

Procedure:

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize and resuspend cells in complete medium to a concentration of 1 x 10^5 cells/mL.

-

Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well plate.

-

Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete culture medium from the stock solution. A typical concentration range for initial screening is 0.1, 1, 10, 50, and 100 µM.

-

Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic agent like doxorubicin).

-

Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions or controls.

-

Incubate for 24 to 72 hours at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[13]

-

Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis:

The percentage of cell viability is calculated as follows: % Cell Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_Vehicle_Control - Absorbance_Blank)] * 100

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve of % cell viability against the logarithm of the compound concentration.

Protocol 2: Antimicrobial Susceptibility Testing (Agar Disk Diffusion - Kirby-Bauer Method)

The disk diffusion method is a standardized and widely used technique to assess the susceptibility of bacteria to antimicrobial agents.[16] It relies on the diffusion of the antimicrobial compound from an impregnated paper disk into an agar medium inoculated with the test bacterium, resulting in a zone of growth inhibition around the disk.[16][17][18]

Materials:

-

Bacterial strains (e.g., Gram-positive: Staphylococcus aureus, Gram-negative: Escherichia coli)

-

Mueller-Hinton Agar (MHA) plates

-

Tryptic Soy Broth (TSB)

-

Sterile paper disks (6 mm diameter)

-

Test compound stock solution

-

Positive control antibiotic disks (e.g., Ciprofloxacin)

-

Negative control disks (impregnated with the solvent, e.g., DMSO)

-

0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Forceps

-

Incubator

Procedure:

-

Inoculum Preparation:

-

From a pure overnight culture, select 3-4 isolated colonies and suspend them in sterile saline or TSB.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[16]

-

-

Plate Inoculation:

-

Dip a sterile cotton swab into the standardized bacterial suspension. Remove excess liquid by pressing the swab against the inside of the tube.

-

Streak the swab evenly across the entire surface of an MHA plate in three directions (rotating the plate 60° each time) to ensure a confluent lawn of growth.[19]

-

Allow the plate to dry for 5-15 minutes with the lid slightly ajar.[19]

-

-

Disk Preparation and Placement:

-

Prepare different concentrations of the test compound. Aseptically impregnate sterile paper disks with a known volume (e.g., 10 µL) of each concentration. Allow the solvent to evaporate completely.

-

Using sterile forceps, place the impregnated disks, along with positive and negative control disks, onto the inoculated agar surface.[18]

-

Ensure disks are placed at least 24 mm apart from each other and from the edge of the plate.[18] Gently press each disk to ensure complete contact with the agar.[18]

-

-

Incubation and Measurement:

-

Invert the plates and incubate at 35-37°C for 16-18 hours.[18]

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth is visible) in millimeters (mm) using a ruler or caliper.

-

Data Analysis:

The diameter of the zone of inhibition is a qualitative measure of the compound's antibacterial activity. The results are typically interpreted as follows:

-

Susceptible: A significant zone of inhibition.

-

Intermediate: A smaller, less defined zone.

-

Resistant: Little to no zone of inhibition.

A quantitative measure, the Minimum Inhibitory Concentration (MIC), can be determined in subsequent broth microdilution assays if significant activity is observed.

Protocol 3: Antioxidant Capacity Assay (DPPH Radical Scavenging)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid spectrophotometric method for evaluating the free radical scavenging potential of a compound.[20] DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a pale yellow or colorless hydrazine, leading to a decrease in absorbance at ~517 nm.[20]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Test compound stock solution

-

Positive control (e.g., Ascorbic acid or Trolox)

-

96-well microplate

-

Microplate spectrophotometer

Procedure:

-

Reagent Preparation:

-

Assay Procedure:

-

Prepare serial dilutions of the test compound and the positive control (e.g., Ascorbic acid) in methanol. A typical concentration range is 1 to 100 µg/mL.

-

In a 96-well plate, add 100 µL of each dilution to triplicate wells.

-

Add 100 µL of the DPPH working solution to all wells.[20]

-

Include a control containing 100 µL of methanol and 100 µL of the DPPH solution.

-

Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[22]

-

-

Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate reader.[22]

-

Data Analysis:

The percentage of DPPH radical scavenging activity is calculated using the following formula:[20] % Scavenging Activity = [(A_control - A_sample) / A_control] * 100

Where:

-

A_control is the absorbance of the control (DPPH solution without the test compound).

-

A_sample is the absorbance of the test compound with the DPPH solution.

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting a dose-response curve of % scavenging activity against the logarithm of the compound concentration.

Potential Mechanisms of Action & Data Interpretation

The interpretation of the screening data should be grounded in the known structure-activity relationships of related compounds.

Cytotoxicity and Potential Anticancer Activity

Should this compound exhibit significant cytotoxicity, particularly against cancer cell lines, its mechanism could be multifaceted. Oxazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[7][8] They can also act as inhibitors of key signaling pathways, such as the STAT3 pathway, which is crucial for cancer cell survival and proliferation.[8]

Caption: Potential anticancer mechanisms of action for oxazole derivatives.

Antimicrobial Action

The antimicrobial activity of heterocyclic compounds like oxazoles is often attributed to their ability to interfere with essential cellular processes in bacteria. While the exact mechanism for this specific compound is unknown, related structures have been shown to inhibit enzymes involved in cell wall biosynthesis or bacterial DNA replication. Further studies would be required to elucidate the precise mode of action.

Antioxidant Mechanism

The predicted antioxidant activity of the title compound is primarily attributed to its 4-methoxyphenyl moiety. Phenolic compounds can act as antioxidants by donating a hydrogen atom from the hydroxyl group (in the case of a demethylated metabolite) or by donating an electron to neutralize free radicals.[4][5][11] This process stabilizes the radical, terminating the oxidative chain reaction.

Caption: Proposed antioxidant mechanism via hydrogen atom donation to the DPPH radical.

Summary of Data Presentation

All quantitative data from the described assays should be summarized in clear, concise tables to facilitate comparison and interpretation.

Table 1: Cytotoxicity of this compound

| Cell Line | Exposure Time (h) | IC₅₀ (µM) |

| HEK293 | 48 | [Insert Value] |

| HeLa | 48 | [Insert Value] |

| MCF-7 | 48 | [Insert Value] |

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Compound Conc. (µ g/disk ) | Zone of Inhibition (mm) |

| S. aureus | 50 | [Insert Value] |

| 100 | [Insert Value] | |

| E. coli | 50 | [Insert Value] |

| 100 | [Insert Value] | |

| Positive Control | [Std. Conc.] | [Insert Value] |

Table 3: Antioxidant Activity of this compound

| Compound | IC₅₀ (µg/mL) |

| This compound | [Insert Value] |

| Ascorbic Acid (Standard) | [Insert Value] |

Conclusion and Future Directions

This guide outlines a robust and logical preliminary screening strategy for this compound. The data generated from these assays will provide a critical foundation for understanding the compound's biological profile. Positive "hits" in any of these screens—particularly potent and selective cytotoxicity against cancer cells, broad-spectrum antimicrobial activity, or significant antioxidant capacity—would justify advancing the compound to more complex secondary screening, mechanism of action studies, and eventually, preclinical development. This structured approach ensures that resources are directed efficiently toward the most promising chemical entities in the drug discovery pipeline.

References

-

Shahidi, F., & Ambigaipalan, P. (2015). Phenolics and polyphenolics in foods, beverages and spices: Antioxidant activity and health effects–A review. Journal of Functional Foods, 18, 820-897. [Link]

-

Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

-

CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. [Link]

-

Kaur, R., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1838-1864. [Link]

-

Leopoldini, M., et al. (2011). The molecular basis of the antioxidant activity of phenolic compounds. Food Chemistry, 125(2), 289-306. [Link]

-

ResearchGate. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. [Link]

-

Antioxidants. (2021). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. [Link]

-

Bentham Science. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. [Link]

-

Frontiers. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. [Link]

-

ResearchGate. (n.d.). Antioxidant mechanism of phenolic compounds Flavonoids. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

-

G-Biosciences. (n.d.). DPPH Antioxidant Assay. [Link]

-

SEAFDEC/AQD Institutional Repository. (2004). Disk diffusion method. [Link]

-

MDPI. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. [Link]

-

PubMed. (2020). Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. [Link]

-

YouTube. (2023). How to Find Antioxidant Activity by DPPH Assay | Principle, Procedure & Calculation Explained. [Link]

-

American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

-

DTU Food. (2022). Determination of antimicrobial resistance by disk diffusion. [Link]

-

Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

-

Cogent Chemistry. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

-

ResearchGate. (n.d.). Antioxidant Assays. [Link]

-

Indo American Journal of Pharmaceutical Sciences. (2022). a brief review on antimicrobial activity of oxazole derivatives. [Link]

-

An-Najah National University. (2023). Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review. [Link]

-

Chemistry & Biology Interface. (2012). Antimicrobial and antimalarial evaluation of some novel 1,3-oxazole derivatives. [Link]

-

National Institutes of Health. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. [Link]

-

Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. [Link]

-

ResearchGate. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. [Link]

-

ResearchGate. (2022). Synthesis and biological screening of novel series of 2-(4-hydroxy-3-methoxy-5-nitro-phenyl)-[4][13][16]oxadiazole by conventional and non conventional techniques. [Link]

-

Biointerface Research in Applied Chemistry. (2020). Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. [Link]

-

PubMed. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. [Link]

-

Walsh Medical Media. (n.d.). Synthesis, Spectral Characterization and Biological Studies of 2-(4-Methoxynaphthalen-1-Yl)-1-(4-Methoxyphenyl)-1H-Phenanthro[9, -d]imidazole. [Link]

-

MDPI. (2022). Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. iajps.com [iajps.com]

- 3. repository.aaup.edu [repository.aaup.edu]

- 4. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review [jscholaronline.org]

- 7. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benthamscience.com [benthamscience.com]

- 10. cbijournal.com [cbijournal.com]

- 11. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]

- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 13. clyte.tech [clyte.tech]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 17. files01.core.ac.uk [files01.core.ac.uk]

- 18. hardydiagnostics.com [hardydiagnostics.com]

- 19. asm.org [asm.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

An In-Depth Technical Guide to 2-(4-Methoxyphenyl)oxazole-4-carbaldehyde (CAS No. 154136-90-0)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-(4-Methoxyphenyl)oxazole-4-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. It details the compound's synthesis, physicochemical properties, spectroscopic profile, and reactivity, with a focus on its potential applications in drug discovery and development.

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Oxazole derivatives have demonstrated potential as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents.[1][2] The presence of the oxazole core can influence a molecule's metabolic stability, pharmacokinetic properties, and ability to form key interactions with biological targets.[3] The aldehyde functionality at the 4-position of the oxazole ring serves as a versatile synthetic handle for further molecular elaboration, making this compound a valuable intermediate for the synthesis of diverse compound libraries.[4]

Physicochemical and Spectroscopic Profile

CAS Number: 154136-90-0[5]

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₃ | [6] |

| Molecular Weight | 203.19 g/mol | [6] |

| Appearance | Solid (form may vary) | General knowledge |

| Storage | Inert atmosphere, 2-8°C | Vendor information |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton in the downfield region (δ 9-10 ppm). The oxazole proton will likely appear as a singlet, and the aromatic protons of the methoxyphenyl group will exhibit characteristic splitting patterns (typically two doublets). The methoxy group will present as a singlet around δ 3.8-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will feature a resonance for the aldehydic carbonyl carbon at approximately δ 185-195 ppm. The carbons of the oxazole ring and the methoxyphenyl ring will appear in the aromatic region (δ 110-160 ppm). The methoxy carbon will resonate around δ 55 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to display a strong absorption band for the C=O stretching of the aldehyde group around 1680-1700 cm⁻¹. Other characteristic peaks will include C=N and C-O stretching vibrations of the oxazole ring and the aromatic C-H and C=C stretching bands.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight (203.19 g/mol ).

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step sequence, typically involving the formation of the 2-aryloxazole core followed by the introduction of the aldehyde group at the 4-position.

Formation of the 2-(4-Methoxyphenyl)oxazole Core

A common and versatile method for the synthesis of 2,5-disubstituted oxazoles is the Robinson-Gabriel synthesis .[7] This reaction involves the cyclodehydration of an α-acylamino ketone.

Conceptual Workflow for Oxazole Core Synthesis:

Caption: Robinson-Gabriel synthesis approach to the oxazole core.

Introduction of the Carbaldehyde Group: Vilsmeier-Haack Reaction

The formylation of the 2-(4-methoxyphenyl)oxazole at the 4-position can be achieved via the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic or heteroaromatic ring.[8]

Detailed Synthetic Protocol:

A plausible two-step synthesis starting from 4-methoxybenzoic acid is outlined below, based on a cited method.[6]

Step 1: Synthesis of 2-azido-1-(4-methoxyphenyl)ethan-1-one

-

To a solution of 4-methoxybenzoic acid in a suitable solvent, add sodium azide.

-

The reaction is typically carried out at a low temperature (e.g., 10-15 °C) for a short duration (e.g., 30 minutes).

-

Work-up and purification would yield the intermediate 2-azido-1-(4-methoxyphenyl)ethan-1-one.

Step 2: Vilsmeier-Haack Formylation to Yield this compound

-

The Vilsmeier reagent is prepared by adding phosphorus oxychloride (trichlorophosphate) to N,N-dimethylformamide (DMF) at a controlled temperature.

-

The intermediate from Step 1 is then added to the pre-formed Vilsmeier reagent.

-

The reaction mixture is heated (e.g., up to 95 °C) to drive the formylation and cyclization.

-

Aqueous workup is necessary to hydrolyze the intermediate iminium salt to the final aldehyde product.

-

Purification, likely by column chromatography, affords the target compound, this compound.

Mechanism of the Vilsmeier-Haack Reaction:

Caption: Key stages of the Vilsmeier-Haack formylation.

Reactivity and Potential for Derivatization

The chemical reactivity of this compound is dominated by the aldehyde group and the oxazole ring.

-

Aldehyde Group: The aldehyde functionality is a versatile handle for a wide range of chemical transformations, including:

-

Oxidation: Can be oxidized to the corresponding carboxylic acid.

-

Reduction: Can be reduced to the primary alcohol.

-

Reductive Amination: Can undergo reductive amination to form various secondary and tertiary amines.

-

Wittig Reaction and related olefination reactions: To introduce carbon-carbon double bonds.

-

Condensation Reactions: Can react with amines to form imines (Schiff bases), and with active methylene compounds in Knoevenagel or similar condensations.

-

-

Oxazole Ring: The oxazole ring is generally stable but can participate in certain reactions:

-

Electrophilic Substitution: The ring is relatively electron-deficient, but the 4-formyl group is deactivating. Further electrophilic substitution would be challenging.

-

Nucleophilic Attack: The C2 position is the most electron-deficient and susceptible to nucleophilic attack, although this can sometimes lead to ring-opening.

-

Cycloaddition Reactions: Oxazoles can act as dienes in Diels-Alder reactions, providing a route to substituted pyridines.

-

Applications in Drug Discovery and Medicinal Chemistry

The 2-aryl-oxazole-4-carboxamide scaffold has been identified as a potent inducer of apoptosis in cancer cells.[9] The aldehyde group of this compound provides a convenient entry point for the synthesis of such carboxamides and other derivatives for structure-activity relationship (SAR) studies.

Derivatives of 2-(4-methoxyphenyl)oxazole have shown a range of biological activities, including antitubulin and anticancer effects.[10] The methoxy group on the phenyl ring is a common feature in many biologically active molecules and can influence binding to target proteins and metabolic stability.

Potential Therapeutic Areas for Derivatives:

-

Oncology: As precursors to apoptosis inducers and antitubulin agents.[9][10]

-

Infectious Diseases: The oxazole scaffold is present in various antibacterial and antifungal agents.[3]

-

Inflammatory Diseases: Oxazole derivatives have been investigated for their anti-inflammatory properties.[3]

The aldehyde functionality allows for the rapid generation of a library of derivatives by reacting it with a diverse set of amines, hydrazines, or other nucleophiles. This enables a thorough exploration of the chemical space around this scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be used in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds with potential applications in drug discovery and materials science. Its synthesis, while requiring multiple steps, utilizes well-established organic reactions. The presence of the reactive aldehyde group allows for extensive derivatization, making it an ideal starting point for the development of novel bioactive molecules. Further research into the biological activities of its derivatives is warranted to fully explore its therapeutic potential.

References

-